EMDT oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

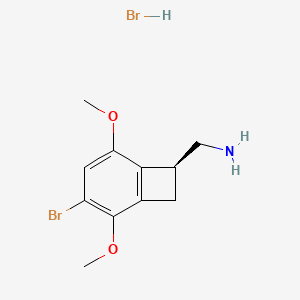

Selective 5-HT6 agonist (with a Ki value of 16 nM at human 5-HT6 receptors). Exhibits potency comparable to serotonin for the activation of adenylate cyclase. Displays antidepressant-like effects.

Aplicaciones Científicas De Investigación

Oxalate-induced epithelial mesenchymal transition (EMT) of renal tubular cells can be prevented by epigallocatechin-3-gallate (EGCG) via the Nrf2 pathway. This finding is significant for developing therapeutic strategies for renal fibrosis (Kanlaya et al., 2016).

Oxalate is key in many metal and mineral transformations mediated by fungi. This process has implications for environmental biotechnology, biodeterioration, and bioremediation (Gadd et al., 2014).

In a study related to education, Transcomplex Decolonial Mathematical Education (EMDT) is mentioned as a research line that integrates concepts like ecosophy and transdisciplinarity. This approach aims for justice between mathematical knowledges as transepistemologies against epistemicide (Rodríguez, 2021).

Oxalate ions can induce EMT in inner medullary collecting duct cells and may contribute to fibrotic tissue development, osteogenic differentiation, and calcium crystal production, all implicated in nephrolithiasis (Convento et al., 2019).

Liposome encapsulated oxalate oxidase has been shown to be effective in degrading oxalate in a rat model of hyperoxaluria. This suggests potential therapeutic applications for conditions like hyperoxaluria leading to urinary stones (Dahiya & Pundir, 2013).

The antidepressant-like effects of 5-HT6 receptor stimulation have been observed, and 2-ethyl-5-methoxy-N,N-dimethyltryptamine (EMDT) has shown promise in producing these effects (Svenningsson et al., 2007).

The electro-magnetic damping treatment (EMDT), a structural damping treatment for beams, utilizes a viscoelastic damping layer sandwiched between two magnetic layers. This approach is effective in controlling structural vibrations (Oh et al., 2000).

Mecanismo De Acción

Target of Action

EMDT oxalate is a selective 5-HT6 agonist . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in various regions of the brain, and its role is implicated in the cognitive processes .

Mode of Action

EMDT oxalate interacts with the 5-HT6 receptors in the brain. It acts as an agonist , meaning it binds to these receptors and activates them. The activation of 5-HT6 receptors has been linked to the release of various neurotransmitters, including glutamate and acetylcholine, which play crucial roles in cognitive processes .

Biochemical Pathways

Upon activation of the 5-HT6 receptor by EMDT oxalate, intracellular changes trigger a cascade of biochemical reactions. These include the activation of adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels then activate protein kinase A, which subsequently phosphorylates various target proteins, leading to changes in their activity. This can result in a variety of downstream effects, including the modulation of neurotransmitter release

Propiedades

IUPAC Name |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.C2H2O4/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGWAHGHGDZBEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EMDT oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)